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Introduction

TIM-063 is a potent, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase
kinase (CaMKK).[1] When covalently attached to a solid support matrix like sepharose, referred
to as TIM-063-Kinobeads or TIM-127-sepharose, it becomes a powerful tool for chemical
proteomics.[1][2][3] This affinity resin allows for the selective capture and identification of
protein targets, including the intended target and potential "off-target” interactors, directly from
complex biological samples such as cell or tissue lysates.[2][4]

This technique, a form of affinity chromatography, is instrumental in drug discovery and
development for several reasons.[5] It facilitates the elucidation of a compound's mechanism of
action, helps in identifying novel therapeutic targets, and allows for the assessment of a drug
candidate's selectivity profile.[6] A notable application of TIM-063-immobilized sepharose has
been the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as a significant
off-target kinase, leading to the development of more potent and selective AAK1 inhibitors.[4][7]

This document provides detailed protocols for using TIM-063-immobilized sepharose for target
identification, from the affinity pull-down procedure to sample preparation for mass
spectrometry analysis.
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The inhibitory activity of TIM-063 and its derivatives against target kinases provides a
quantitative basis for its use in affinity chromatography. The following tables summarize the
reported IC50 values.

Table 1: Inhibitory Activity of TIM-063 against AAK1 and CaMKK Isoforms

Compound Target Kinase IC50 (pM)
TIM-063 AAK1 8.51[4][7]
TIM-063 CaMKKa/l 0.63[4]
TIM-063 CaMKK[/2 Not specified

Table 2: Inhibitory Activity of TIM-063 Derivative (TIM-098a) against AAK1 and CaMKK
Isoforms

Compound Target Kinase IC50 (pM)

TIM-098a AAK1 0.24[4][7]

TIM-098a (in cultured cells) AAK1 0.87[4]1[7]

TIM-098a CaMKKa/1 No inhibitory activity[4]
TIM-098a CaMKKJ/2 No inhibitory activity[4]

Experimental Protocols

Protocol 1: Affinity Pull-Down of Target Proteins using
TIM-063-Immobilized Sepharose

This protocol describes the enrichment of proteins that bind to TIM-063 from a complex protein
mixture, such as a tissue lysate.

Materials:

e TIM-063-immobilized sepharose (TIM-127-sepharose)[2]
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o Control sepharose (without immobilized TIM-063)

e Mouse cerebrum (or other tissue/cell sample)

 Lysis Buffer (Buffer A): 150 mM NacCl, 20 mM Tris-HCI pH 7.5, 0.05% Tween 20[2]
» Protease inhibitor cocktail

e CaCl2

e Calmodulin (CaM)

o Wash Buffer: Lysis Buffer containing 2 mM CaCl2[2]
 Elution Buffer: Lysis Buffer containing 100 uM TIM-063|[2]
e Microcentrifuge tubes

e End-over-end rotator

o SDS-PAGE reagents and equipment

o Immunoblotting reagents and equipment

Procedure:

e Lysate Preparation:

o Homogenize mouse cerebrum in ice-cold Lysis Buffer containing a protease inhibitor
cocktail.

o Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C to
pellet cellular debris.

o Collect the supernatant (cerebrum extract) and determine the protein concentration using
a standard protein assay (e.g., BCA assay).

o Adjust the protein concentration of the extract to 5 mg/mL with Lysis Buffer.[2]
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« Affinity Pull-Down:

o In a microcentrifuge tube, incubate 450 pL of the cerebrum extract (2.25 mg total protein)
with 100 pL of either TIM-063-immobilized sepharose or control sepharose.[2]

o Add CaCl2 to a final concentration of 2 mM and CaM to a final concentration of 6 uM.[2]

o Incubate the mixture for 45 minutes at 4°C with gentle end-over-end rotation.[2]

e Washing:

o Pellet the sepharose beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute
at 4°C.

o Carefully remove and discard the supernatant.

o Wash the beads three times with 1 mL of ice-cold Wash Buffer.[2] After each wash, pellet
the beads by centrifugation and discard the supernatant.

e Elution:

[¢]

After the final wash, remove all residual wash buffer.

[¢]

Add 100 pL of Elution Buffer to the beads.

[e]

Incubate for 30 minutes at 4°C with gentle agitation to elute the bound proteins.

o

Pellet the sepharose beads by centrifugation and carefully collect the supernatant
containing the eluted proteins.

e Analysis:

o The eluted proteins can be analyzed by SDS-PAGE followed by silver staining or
immunoblotting with specific antibodies to confirm the presence of known or suspected
target proteins.[4]

o For identification of unknown interacting proteins, proceed to Protocol 2 for mass
spectrometry analysis.[2]
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Protocol 2: Sample Preparation for Mass Spectrometry
Analysis

This protocol outlines the steps for in-gel tryptic digestion of proteins separated by SDS-PAGE,
a common procedure for preparing samples for identification by mass spectrometry.

Materials:

Eluted protein sample from Protocol 1

o SDS-PAGE gels

o Coomassie Brilliant Blue or silver stain

¢ Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
e Reduction solution: 10 mM Dithiothreitol (DTT) in 200 mM ammonium bicarbonate
 Alkylation solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate
e Trypsin (sequencing grade)

¢ Digestion buffer: 50 mM ammonium bicarbonate

o Peptide extraction solution: 50% acetonitrile, 5% formic acid

e Microcentrifuge tubes

e SpeedVac concentrator

Procedure:

e SDS-PAGE and Band Excision:

o Separate the eluted proteins from Protocol 1 on an SDS-PAGE gel.

o Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.
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o Excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into
small pieces (approximately 1 mm3).[6]

e Destaining:
o Place the gel pieces into a clean microcentrifuge tube.
o Add destaining solution to cover the gel pieces and vortex for 10-15 minutes.
o Remove the destaining solution and repeat until the gel pieces are colorless.
e Reduction and Alkylation:

o Dehydrate the gel pieces with 100% acetonitrile for 5 minutes until they turn white and
shrink. Remove the acetonitrile.

o Rehydrate the gel pieces in reduction solution and incubate at 56°C for 1 hour.[6]
o Cool the sample to room temperature and remove the DTT solution.
o Add alkylation solution and incubate in the dark at room temperature for 45 minutes.[6]

o Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium
bicarbonate, followed by dehydration with acetonitrile.

 In-Gel Tryptic Digestion:
o Dry the gel pieces completely in a SpeedVac concentrator.[6]

o Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 12.5 ng/uL
in digestion buffer).[8]

o After the gel pieces have absorbed the trypsin solution (approximately 30-45 minutes),
add enough digestion buffer to just cover the gel pieces.[6][8]

o Incubate overnight at 37°C.[6][9]

o Peptide Extraction:
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[e]

Collect the supernatant containing the digested peptides.

o

Add peptide extraction solution to the gel pieces and vortex or sonicate for 15-20 minutes.

[¢]

Collect the supernatant and pool it with the previous supernatant.

[e]

Repeat the extraction step once more.

[e]

Dry the pooled peptide extracts in a SpeedVac concentrator.

o Sample Desalting and Mass Spectrometry:

o Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1%
trifluoroacetic acid).

o Desalt the peptides using a C18 ZipTip or equivalent.
o The sample is now ready for analysis by LC-MS/MS for protein identification.[2]
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Caption: Experimental workflow for target identification using TIM-063-immobilized sepharose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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